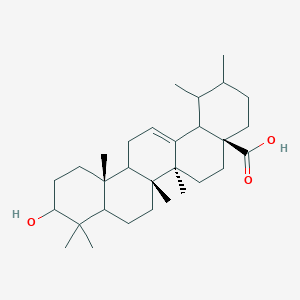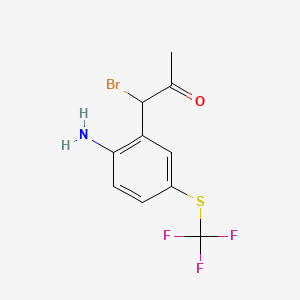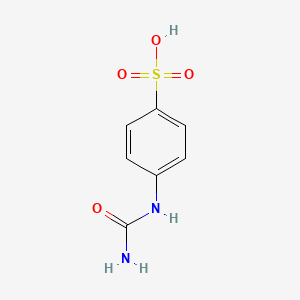
4-(Carbamoylamino)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Carbamoylamino)benzene-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which is further substituted with a carbamoylamino group (-NH-CO-NH2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the sulfonation of benzene using concentrated sulfuric acid or oleum to produce benzenesulfonic acid . This intermediate can then be reacted with urea under controlled conditions to introduce the carbamoylamino group, resulting in the formation of 4-(Carbamoylamino)benzene-1-sulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This allows for efficient production and high yields of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Carbamoylamino)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or other derivatives.
Reduction: The carbamoylamino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Conditions typically involve the use of strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Sulfonyl chlorides or sulfonic esters.
Reduction: Amines or other reduced derivatives.
Substitution: Nitrobenzene derivatives or halogenated benzene compounds.
Applications De Recherche Scientifique
4-(Carbamoylamino)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein-sulfonic acid interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent or in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Carbamoylamino)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The carbamoylamino group may also interact with active sites of enzymes, further modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a precursor in various chemical reactions.
Sulfanilic acid: Contains both sulfonic acid and amino groups, used in the synthesis of azo dyes.
p-Toluenesulfonic acid: A derivative of toluene with a sulfonic acid group, commonly used as a catalyst in organic synthesis.
Uniqueness
4-(Carbamoylamino)benzene-1-sulfonic acid is unique due to the presence of both the carbamoylamino and sulfonic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionality allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds may not.
Propriétés
Numéro CAS |
6052-44-4 |
|---|---|
Formule moléculaire |
C7H8N2O4S |
Poids moléculaire |
216.22 g/mol |
Nom IUPAC |
4-(carbamoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C7H8N2O4S/c8-7(10)9-5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H3,8,9,10)(H,11,12,13) |
Clé InChI |
XJJDJRSMXUUIKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




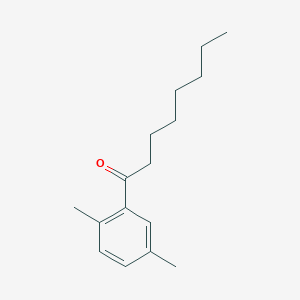
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)
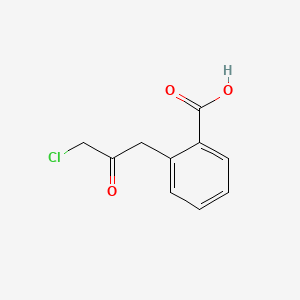

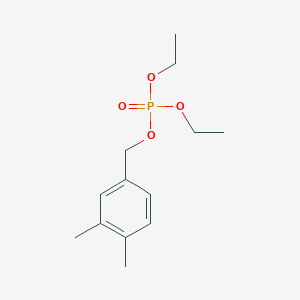
![Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate](/img/structure/B14071857.png)
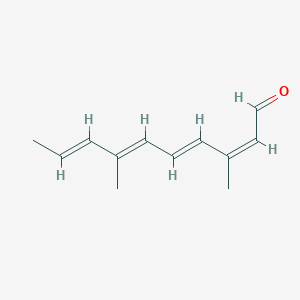
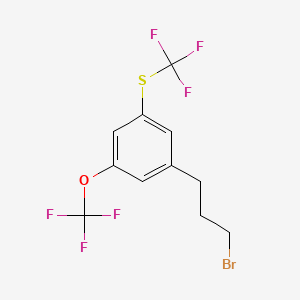

![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
